molecular formula C11H24ClN B1446827 4-Hexylpiperidine hydrochloride CAS No. 1019852-10-8

4-Hexylpiperidine hydrochloride

Cat. No. B1446827
CAS RN: 1019852-10-8
M. Wt: 205.77 g/mol
InChI Key: MWOKKOXGCJHJDR-UHFFFAOYSA-N
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Description

4-Hexylpiperidine hydrochloride is a chemical compound with the CAS Number: 1019852-10-8 . It has a molecular weight of 205.77 and is usually in powder form . It is a byproduct from the chemoselective transformation of 4-acylpyridines via Pd-C catalytic hydrodechlorination-hydrogenation to the respective piperidine derivatives .


Molecular Structure Analysis

The molecular formula of 4-Hexylpiperidine hydrochloride is C11H23N·HCl . The InChI code is 1S/C11H23N.ClH/c1-2-3-4-5-6-11-7-9-12-10-8-11;/h11-12H,2-10H2,1H3;1H .


Physical And Chemical Properties Analysis

4-Hexylpiperidine hydrochloride is a powder . It has a molecular weight of 205.77 . The InChI code is 1S/C11H23N.ClH/c1-2-3-4-5-6-11-7-9-12-10-8-11;/h11-12H,2-10H2,1H3;1H .

Scientific Research Applications

Synthesis of Medicinal Compounds

4-Hexylpiperidine hydrochloride: is a valuable intermediate in the synthesis of various medicinal compounds. Its structure is pivotal in the formation of molecules that exhibit therapeutic properties. For instance, piperidine derivatives are known to have antihypertensive and antiulcer effects, making them significant in the development of new medications .

Biological Studies

The piperidine moiety, which is part of the 4-Hexylpiperidine hydrochloride structure, is commonly found in biologically active compounds. Research has shown that piperidine derivatives can possess antimicrobial properties, which can be harnessed in the fight against infectious diseases .

Anti-Cancer Research

Piperidine structures, such as 4-Hexylpiperidine hydrochloride , are reported to have applications in anti-cancer research. They can be used to develop compounds that target specific pathways involved in cancer cell proliferation and survival .

Environmental Science

In environmental science, derivatives of piperidine, including 4-Hexylpiperidine hydrochloride , may be used to degrade environmental pollutants. For example, they can be involved in the degradation of antibiotics like oxytetracycline hydrochloride, which is a concern in water treatment processes .

Safety and Hazards

4-Hexylpiperidine hydrochloride is associated with certain hazards. It has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-hexylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-2-3-4-5-6-11-7-9-12-10-8-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOKKOXGCJHJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexylpiperidine hydrochloride

CAS RN

1019852-10-8
Record name 4-hexylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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